molecular formula C21H18ClN3O B2891472 1-(3-Chloro-4-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847397-43-7

1-(3-Chloro-4-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2891472
CAS No.: 847397-43-7
M. Wt: 363.85
InChI Key: DQCKSQRQVOWNQX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18ClN3O and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

1-(3-Chloro-4-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one and its derivatives have been studied for their potential as anticancer agents. For instance, certain related compounds have shown activity against breast and colorectal cancer cell lines. These compounds work by inducing apoptosis in cancer cells and arresting cell growth in specific phases, as seen in studies involving similar compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Zhang et al., 2005).

Molecular Docking and Antimicrobial Activity

Research has also explored the use of compounds structurally related to this compound in molecular docking studies and antimicrobial activity. Novel pyridine and fused pyridine derivatives, for example, have shown moderate to good binding energies on target proteins and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Catalytic Activity in Chemical Reactions

These compounds are also notable for their catalytic activity in chemical reactions, such as Suzuki–Miyaura cross-coupling and arylation reactions. Their efficiency in catalyzing the formation of asymmetric biaryl compounds, even at low loading, is significant (Akkoç et al., 2016).

Cytotoxicity and Specificity Against Cancer Cell Lines

Certain derivatives exhibit broad-spectrum cytotoxicity and, interestingly, a degree of specificity against certain cancer cell lines. This includes significant activity against specific lines such as MCF-7 breast cancer cells, indicating potential for targeted cancer therapies (Otaibi et al., 2014).

Antioxidant Activity

Some derivatives of this compound have been synthesized and tested for their antioxidant activity. For instance, certain compounds have shown higher antioxidant activity than well-known antioxidants like ascorbic acid, suggesting their potential use in therapeutic applications (Tumosienė et al., 2019).

Phosphorescence and Material Science

These compounds have also been studied for their phosphorescence properties and potential applications in material science. The ability to exhibit different phosphorescent colors and react to external stimuli like acid-base vapor makes them candidates for developing dynamic functional materials (Li & Yong, 2019).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h1,4-9,12,15H,10-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKSQRQVOWNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.